molecular formula C9H17NO2 B7781225 (R)-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine

(R)-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine

Cat. No.: B7781225
M. Wt: 171.24 g/mol
InChI Key: NJRIGVQOLDXWGU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine is a chiral compound that features a morpholine ring substituted with a 3,3-dimethyloxirane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine typically involves the reaction of morpholine with an epoxide precursor. One common method is the reaction of morpholine with (3,3-dimethyloxiran-2-yl)methanol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium tert-butoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of ®-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles like amines or thiols can open the ring to form new compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions can be conducted in polar solvents such as ethanol or water.

Major Products Formed

    Oxidation: Oxirane derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives with reduced oxirane rings.

    Substitution: New compounds with nucleophilic groups attached to the former oxirane ring.

Scientific Research Applications

Chemistry

In chemistry, ®-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules and studying their functions.

Medicine

In medicinal chemistry, ®-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine is investigated for its potential as a drug candidate. Its morpholine ring is a common motif in many pharmaceuticals, and the presence of the oxirane group can impart unique biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral nature make it valuable for the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ®-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity can be exploited in enzyme inhibition, where the compound forms a stable complex with the enzyme, thereby inhibiting its activity. The morpholine ring can also interact with biological receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethyloxiran-2-yl)methanol: A precursor in the synthesis of ®-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine, sharing the oxirane group but lacking the morpholine ring.

    7-((3,3-Dimethyl-2-oxiranyl)methoxy)-6-methoxy-2H-chromen-2-one: Another compound featuring the 3,3-dimethyloxirane group, but with a different core structure.

Uniqueness

®-4-((3,3-dimethyloxiran-2-yl)methyl)morpholine is unique due to the combination of the morpholine ring and the 3,3-dimethyloxirane group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2)8(12-9)7-10-3-5-11-6-4-10/h8H,3-7H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRIGVQOLDXWGU-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)CN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](O1)CN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.